2-Amino-6-cyclopentylpyrimidin-4-OL
Description
2-Amino-6-cyclopentylpyrimidin-4-OL is a pyrimidine derivative characterized by a cyclopentyl substituent at the 6-position and a hydroxyl group at the 4-position. Pyrimidine derivatives are widely studied for their biological activity, particularly in medicinal chemistry, where they serve as scaffolds for kinase inhibitors, antiviral agents, and antimicrobial compounds .
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-amino-4-cyclopentyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H13N3O/c10-9-11-7(5-8(13)12-9)6-3-1-2-4-6/h5-6H,1-4H2,(H3,10,11,12,13) |
InChI Key |
NFSXJRRDVVFGMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)NC(=N2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on 2-Amino-6-cyclopropylpyrimidin-4-OL, a structural analog of the queried compound but with a cyclopropyl substituent instead of cyclopentyl. Below is a comparative analysis based on available
Table 1: Key Differences Between Cyclopentyl and Cyclopropyl Analogs
Key Observations
Steric and Electronic Effects : The cyclopentyl group introduces greater steric bulk compared to cyclopropane, which may influence binding affinity in target proteins. Cyclopropane’s ring strain and unique bonding could enhance electronic interactions in the analog .
Metabolic Stability : Cyclopropane-containing compounds often exhibit improved metabolic stability due to reduced oxidative metabolism, whereas cyclopentyl groups may increase susceptibility to CYP450 enzymes (hypothetical) .
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